molecular formula C5H12O3Si B1682223 Vinyltrimethoxysilane CAS No. 2768-02-7

Vinyltrimethoxysilane

Cat. No.: B1682223
CAS No.: 2768-02-7
M. Wt: 148.23 g/mol
InChI Key: NKSJNEHGWDZZQF-UHFFFAOYSA-N
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Description

Vinyltrimethoxysilane is an organosilicon compound with the molecular formula C5H12O3Si. It is a colorless liquid that is primarily used as a coupling agent and adhesion promoter. The compound features a vinyl group and three methoxy groups attached to a silicon atom, making it highly reactive and versatile in various chemical processes .

Mechanism of Action

Target of Action

Vinyltrimethoxysilane (VTMS) is a silane coupling agent . Its primary targets are various materials like TiO2, talc, kaolin, magnesium oxide nanoparticles, ammonium phosphate, and PEDOT . It is used to enhance the wettability and improve the superhydrophobic characteristics of these composites .

Mode of Action

VTMS modifies the surface of these materials by capping them, creating a protective layer that is water-resistant . This compound is bifunctional, featuring both a vinyl group and hydrolytically sensitive methoxysilyl groups . In the presence of moisture, it forms silicon-oxygen-silicon bonds that cross-link the material to cure it .

Biochemical Pathways

The biochemical pathways of VTMS involve the conversion of this compound (VTMOS) to vinyltris(β-methoxyethoxy)silane (VTMOEOS) through a series of cost-effective catalysts . The microstructure and active site of the synthesized catalysts were analyzed, showing that the catalysts formed K–O–Al strong basic sites while maintaining the original structure .

Pharmacokinetics

Its physical properties such as its liquid form, density of 0968 g/mL at 25 °C (lit), and boiling point of 123 °C (lit) can influence its distribution and elimination in a hypothetical biological system.

Result of Action

The result of VTMS action is the formation of a water-resistant, protective layer on the surface of various materials . This enhances the wettability and improves the superhydrophobic characteristics of these composites . It also provides superhydrophobicity to different materials, making it useful in major coating industries .

Action Environment

The action of VTMS is influenced by environmental factors such as the presence of moisture. Moisture triggers the formation of silicon-oxygen-silicon bonds that cross-link the material to cure it . Additionally, the efficiency of VTMS conversion to VTMOEOS is influenced by the experimental reaction temperature, reaction time, catalyst dosage, and reactant molar ratio .

Preparation Methods

Synthetic Routes and Reaction Conditions: Vinyltrimethoxysilane can be synthesized through several methods:

    Hydrosilylation: This involves the addition of a silicon-hydrogen bond to an alkene.

    Alcoholysis: This method involves the reaction of vinyltrichlorosilane with methanol to produce this compound.

Industrial Production Methods: In industrial settings, this compound is often produced via the hydrosilylation route due to its efficiency and scalability. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yields and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of a vinyl group and three methoxy groups, which provide both reactivity and versatility. The vinyl group allows for polymerization and grafting reactions, while the methoxy groups enable hydrolysis and condensation to form siloxane networks .

This compound’s ability to enhance adhesion and compatibility between different materials makes it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

ethenyl(trimethoxy)silane
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InChI

InChI=1S/C5H12O3Si/c1-5-9(6-2,7-3)8-4/h5H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSJNEHGWDZZQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C=C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H12O3Si
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

29382-69-2
Record name Vinyltrimethoxysilane homopolymer
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DSSTOX Substance ID

DTXSID2029240
Record name Vinyltrimethoxysilane
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Molecular Weight

148.23 g/mol
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Physical Description

Liquid, Light yellow liquid; [Aldrich MSDS] Colorless liquid with a fruity odor; [Alfa Aesar MSDS]
Record name Silane, ethenyltrimethoxy-
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Record name Trimethoxyvinylsilane
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CAS No.

2768-02-7
Record name Vinyltrimethoxysilane
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Record name Vinyltrimethoxysilane
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Record name Silane, ethenyltrimethoxy-
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Record name Vinyltrimethoxysilane
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Record name Trimethoxyvinylsilane
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Record name ethenyl(trimethoxy)silane
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Record name VINYLTRIMETHOXYSILANE
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Synthesis routes and methods

Procedure details

A 50 ml Schlenk tube with a side arm was equipped with a Claisen adapter and stirring bar. A septum was wired to the Claisen adapter and a water condenser was also attached. Into the flask was placed 5 g (0.041 mol.) trimethoxysilane and 1 g triisopropylbenzene. To this solution was also added 30 ppm of H2PtCl6 (10 ml; 15 mg Pt/ml). The reaction mix was heated to only 120° C. in an oil bath and acetylene was bubbled into the reaction mix with a stainless steel needle at a rate of 50 cc/min with a back pressure maintained of 4-5 psig. After one hour the reaction was complete as monitored by GPC. The major product formed was 1,2-bis(trimethoxysilyl)ethane (76%). Vinyltrimethoxysilane (22%) and tetramethoxysilane (2%) were also produced.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
H2PtCl6
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinyltrimethoxysilane
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Vinyltrimethoxysilane
Reactant of Route 3
Vinyltrimethoxysilane
Reactant of Route 4
Vinyltrimethoxysilane

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